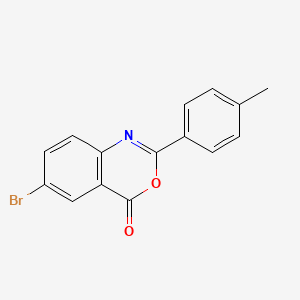![molecular formula C19H22N6O2 B5520947 N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)
N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often feature in research for their potential biological activities and chemical properties. The detailed analysis of such compounds typically involves synthesis routes, molecular and structural analyses, and an exploration of physical and chemical properties.
Synthesis Analysis
Synthesis routes for related compounds often involve multi-step processes, including cyclocondensation reactions, and can be influenced by factors like reactant choice, catalysts, and reaction conditions (Kumara et al., 2018). These processes are crucial for achieving desired structural frameworks and introducing functional groups specific to the compound's intended properties or biological activity.
Molecular Structure Analysis
The molecular structure of closely related compounds is typically confirmed through techniques like NMR, mass spectrometry, FT-IR, UV–Visible spectroscopy, and X-ray crystallography. For instance, crystal structure analysis provides insight into the compound's three-dimensional conformation and intermolecular interactions (Boechat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse, depending on their molecular structure. Studies often explore reactions like cyclization, amidation, and the effects of substituents on the molecule's reactivity and stability. For example, electrophilic cyclization reactions have been used to synthesize pyrazole derivatives, demonstrating the influence of structural elements on the reaction pathways and outcomes (Bondarenko et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide and similar compounds have been synthesized and characterized in studies focusing on the development of new chemical entities. These compounds are typically synthesized through reactions involving various precursors, with their structures confirmed using methods like elemental analysis and spectral data (Hassan et al., 2014).
Biological Evaluation
- Research on related compounds has shown potential in biological applications. For instance, some derivatives have been evaluated for their cytotoxic activity against specific cell lines, indicating potential use in cancer research and drug development (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Studies
- There have been studies exploring the antimicrobial and antioxidant properties of similar compounds. These studies aim to evaluate the efficacy of these compounds against various bacterial and fungal strains and assess their potential as antioxidants (Raghavendra et al., 2016).
Structural Analysis and Properties
- Detailed structural analysis, including X-ray crystallography, has been performed on related compounds to understand their molecular configuration and properties. This information is crucial in assessing the potential applications of these compounds in various fields of research and development (Ledenyova et al., 2018).
Potential Antiviral Activity
- Some studies have also focused on evaluating the antiviral activities of similar compounds, particularly against specific strains of influenza. This research highlights the potential of these compounds in developing new antiviral medications (Hebishy et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[cyclopropyl-(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-(2-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-24-18(20-12-22-24)17(13-8-9-13)23-19(26)14-10-21-25(11-14)15-6-4-5-7-16(15)27-2/h4-7,10-13,17H,3,8-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEFTEJXVCQXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(C2CC2)NC(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)
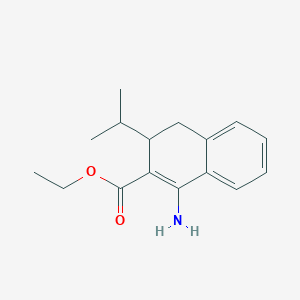
![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)
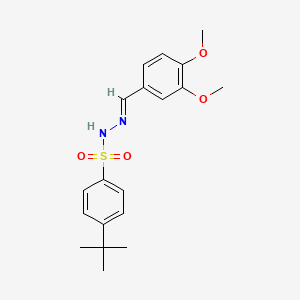
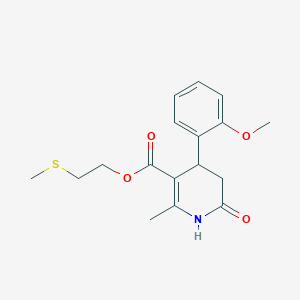
![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)
![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)


![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
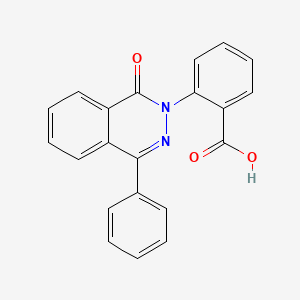
![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
